molecular formula C20H16ClN3OS3 B2560248 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 953982-75-7

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2560248
M. Wt: 446
InChI Key: UMIONCCDFHVYCO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a benzyl group, and an acetamide group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the thiazole ring might participate in electrophilic substitution reactions, while the acetamide group could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Photochemical Applications

The spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs have shown potential for photochemical applications. These compounds, including related benzothiazolinone acetamide derivatives, exhibit good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). The non-linear optical (NLO) activity of these compounds has also been investigated, revealing significant second-order hyperpolarizability values (Mary et al., 2020).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have been synthesized and screened for their potential anticancer activity in vitro against various human tumor cell lines. Some compounds have shown considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015). Additionally, novel 4-thiazolidinones containing the benzothiazole moiety have been screened for antitumor activities, with some demonstrating significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Antimicrobial Activity

The synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has been reported, with these compounds showing a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights their potential as potent antibacterial agents (Bhoi et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would be necessary to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing methods for its synthesis and purification .

properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS3/c1-12-2-7-16-17(8-12)28-19(23-16)24-18(25)9-15-11-27-20(22-15)26-10-13-3-5-14(21)6-4-13/h2-8,11H,9-10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIONCCDFHVYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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